molecular formula C16H18FN B12844817 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine

4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine

Cat. No.: B12844817
M. Wt: 243.32 g/mol
InChI Key: MFBVWDQMAOOBKG-UHFFFAOYSA-N
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Description

4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine is a biphenyl derivative characterized by a tert-butyl group at the 4' position, a fluorine atom at the 3-position, and an amine group at the 4-position. This substitution pattern confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The tert-butyl group enhances steric bulk and hydrophobicity, while the fluorine atom modulates electronic effects (e.g., electron-withdrawing) and improves metabolic stability .

Properties

Molecular Formula

C16H18FN

Molecular Weight

243.32 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-fluoroaniline

InChI

InChI=1S/C16H18FN/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10H,18H2,1-3H3

InChI Key

MFBVWDQMAOOBKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-3-fluorobiphenyl) is coupled with an arylboronic acid (such as 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base like potassium carbonate . The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions.

Industrial Production Methods

Industrial production of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Tert-butyl-3-fluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Compound Name Substituents Key Properties Applications
4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine 4'-tert-butyl, 3-F, 4-NH₂ High steric bulk, metabolic stability, moderate polarity Drug intermediates, materials science
3',4'-Difluoro[1,1'-biphenyl]-2-amine 3'-F, 4'-F, 2-NH₂ Enhanced lipophilicity, dual fluorine-induced electronic effects Antimicrobial agents, OLEDs
4'-Fluoro-[1,1'-biphenyl]-3-amine 4'-F, 3-NH₂ Balanced reactivity, moderate bioactivity Organic synthesis, fluorescent probes
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine Dual 4'-tert-butyl, 4-NH₂ Extreme steric hindrance, thermal stability Catalysis, polymer additives
4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine 4'-Cl, 4-CF₃O, 3-NH₂ High electronegativity, resistance to oxidation Agrochemicals, surfactants

Steric and Electronic Effects

  • Tert-butyl vs. Smaller Alkyl Groups : The 4'-tert-butyl group in the target compound provides greater steric hindrance compared to methyl or ethyl substituents (e.g., 4'-methyl or 4'-ethyl analogs). This reduces undesired intermolecular interactions in drug-receptor binding .
  • Fluorine Positioning : The 3-fluoro substitution distinguishes it from 4'-fluoro analogs (e.g., 4'-Fluoro-[1,1'-biphenyl]-3-amine), where fluorine at the 4' position primarily affects π-π stacking in materials science applications .

Biological Activity

4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine typically involves the introduction of a tert-butyl group and a fluorine atom onto a biphenyl structure. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.

Biological Activity Overview

Recent studies have demonstrated that 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine exhibits various biological activities, including:

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against several cancer cell lines. For instance, it was evaluated against the A375 human malignant melanoma cell line, where it exhibited a dose-dependent decrease in cell viability.
  • Mechanism of Action : The mechanism underlying its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. This is often assessed through assays that measure cell viability (MTT assay) and lactate dehydrogenase (LDH) release.

Antiproliferative Activity

In a study evaluating the antiproliferative effects of various compounds, including 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine, it was found that:

Concentration (µM)Viability (%) A375Viability (%) BJ Fibroblasts
1090.5 ± 5.2117.0 ± 6.8
3076.3 ± 7.5130.2 ± 8.3

The data indicate that while the compound reduces viability in cancer cells (A375), it can enhance viability in normal fibroblast cells (BJ), suggesting selective cytotoxicity towards cancerous cells .

LDH Release Assay

The LDH release assay was employed to assess cytotoxicity:

Concentration (µM)LDH Release (U/mL)
Control0.146 ± 0.0068
100.110 ± 0.0028
300.109 ± 0.0055

This assay showed that higher concentrations of the compound did not significantly increase LDH release compared to controls, indicating low cytotoxicity towards normal cells .

Case Studies

In clinical settings, compounds similar to 4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine have been investigated for their therapeutic potential in treating various cancers. For example, derivatives with similar structural motifs have been reported to inhibit specific pathways involved in tumor growth and survival.

Example Study

A notable study involved testing a series of biphenyl derivatives for their anti-cancer properties, highlighting that modifications at specific positions on the biphenyl structure could enhance potency against specific cancer types while minimizing toxicity to normal cells .

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